molecular formula C19H14N2O2S B2560395 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 250258-57-2

2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2560395
CAS No.: 250258-57-2
M. Wt: 334.39
InChI Key: BDHKGZANHRLRPV-UHFFFAOYSA-N
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Description

2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole structure. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the isoindole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the formation of the thiazole ring followed by its attachment to the isoindole structure. One common method for synthesizing thiazole derivatives involves the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides under acidic conditions . The isoindole structure can be synthesized through various methods, including the cyclization of ortho-substituted benzylamines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted derivatives

Mechanism of Action

The mechanism of action of 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the thiazole and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18-15-8-4-5-9-16(15)19(23)21(18)11-10-14-12-24-17(20-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHKGZANHRLRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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